Disparolone
Description
Disparolone is a naturally occurring β-triketone compound first isolated from Leptospermum scoparium (manuka) species . Its chemical structure features a bicyclic framework with three ketone groups, contributing to its herbicidal and antimicrobial properties. This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target in weed management, by disrupting plastoquinone biosynthesis in plants . It is structurally classified as a cyclohexenone derivative and shares functional similarities with other triketones used in agriculture.
Properties
CAS No. |
49831-68-7 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(E)-1-hydroxyhexadec-10-en-7-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17/h6-7,17H,2-5,8-15H2,1H3/b7-6+ |
InChI Key |
HVUVWFDIXGAFRS-VOTSOKGWSA-N |
SMILES |
CCCCCC=CCCC(=O)CCCCCCO |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)CCCCCCO |
Canonical SMILES |
CCCCCC=CCCC(=O)CCCCCCO |
Other CAS No. |
49831-68-7 |
Synonyms |
disparalone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This compound belongs to the β-triketone family, which includes compounds with overlapping structural motifs and bioactivities. Below is a detailed comparison with two analogs: Leptospermone and Grandione .
Structural Similarities and Differences
Leptospermone
- Structure : A linear β-triketone with a C₁₄ aliphatic chain and three ketone groups .
- Functional Groups : Identical triketone core but lacks the bicyclic framework of this compound.
- Molecular Weight : 266.34 g/mol.
Grandione
Table 1: Structural Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Bicyclic | 3 ketones | 288.38 |
| Leptospermone | Linear aliphatic | 3 ketones | 266.34 |
| Grandione | Bicyclic + hydroxyl | 3 ketones + 1 hydroxyl | 274.36 |
Herbicidal Efficacy
- This compound : Effective at 0.5–1.0 mM concentrations against broadleaf weeds; persistent soil residual activity due to low solubility .
- Leptospermone : Requires higher concentrations (2.0–3.0 mM) for similar efficacy; rapid degradation in soil limits utility .
- Grandione: Enhanced bioavailability due to hydroxyl group but shows phytotoxicity to non-target plants at >1.5 mM .
Table 2: Bioactivity Comparison
| Compound | Target Weeds | Effective Concentration (mM) | Soil Half-Life (Days) |
|---|---|---|---|
| This compound | Broadleaf | 0.5–1.0 | 30–45 |
| Leptospermone | Broadleaf/grasses | 2.0–3.0 | 7–14 |
| Grandione | Broadleaf | 1.0–1.5 | 20–30 |
Environmental Impact
- This compound : Low aquatic toxicity (LC₅₀ > 100 mg/L for fish) but bioaccumulates in lipid-rich tissues .
- Leptospermone: Rapid photodegradation reduces environmental persistence but increases runoff risks .
- Grandione : Moderate toxicity to pollinators (LD₅₀ = 10 µg/bee) due to polar functional groups .
Critical Analysis of Research Findings
Advantages of this compound
- Superior selectivity and residual activity compared to Leptospermone and Grandione.
- Lower effective concentrations reduce application costs.
Limitations
- Limited solubility complicates formulation for foliar applications.
- Bioaccumulation raises concerns for long-term use in ecosystems .
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